molecular formula C13H11BrOS2 B2614767 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone CAS No. 477859-21-5

3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone

Cat. No.: B2614767
CAS No.: 477859-21-5
M. Wt: 327.25
InChI Key: LOFVZDMPBHMUMZ-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound with the molecular formula C13H11BrOS2. It is a member of the thienyl ketone family, characterized by the presence of a bromophenyl group and a thienyl group connected via a sulfanyl linkage to a propanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 1-(2-thienyl)-1-propanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The sulfanyl linkage and the presence of the bromophenyl and thienyl groups contribute to its binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone
  • 3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone

Comparison: 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, methylated, and fluorinated analogs, the brominated compound may exhibit different physicochemical properties and biological effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrOS2/c14-10-3-5-11(6-4-10)16-9-7-12(15)13-2-1-8-17-13/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFVZDMPBHMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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